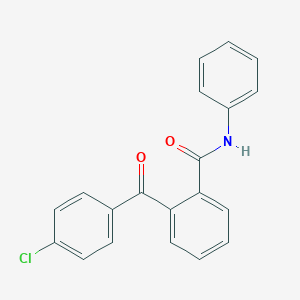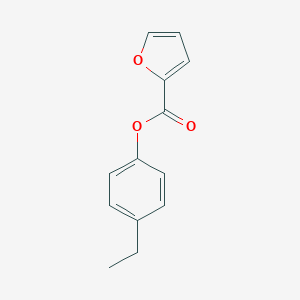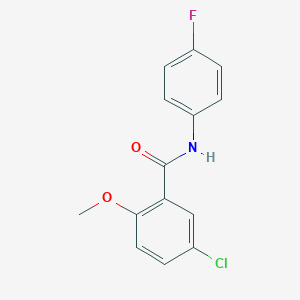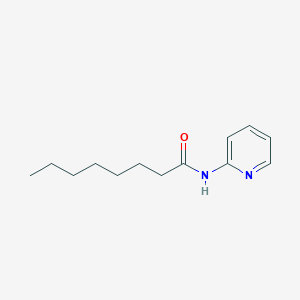
N-(2-pyridinyl)octanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyridinyl)octanamide is a chemical compound that is widely used in scientific research for its various applications. It is a white crystalline powder with the chemical formula C13H18N2O.
科学研究应用
N-(2-pyridinyl)octanamide has a wide range of applications in scientific research. It is commonly used as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura coupling reactions. It is also used as a reagent in the synthesis of various organic compounds. Additionally, N-(2-pyridinyl)octanamide has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
作用机制
The mechanism of action of N-(2-pyridinyl)octanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, N-(2-pyridinyl)octanamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects:
N-(2-pyridinyl)octanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, and to inhibit the growth of tumor cells in vitro. Additionally, N-(2-pyridinyl)octanamide has been shown to induce cell death in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
实验室实验的优点和局限性
One advantage of using N-(2-pyridinyl)octanamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response. This makes it a useful tool for studying the mechanisms of inflammation and for developing new anti-inflammatory drugs. However, one limitation of using N-(2-pyridinyl)octanamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(2-pyridinyl)octanamide. One area of interest is its potential use as a drug for the treatment of inflammatory diseases, such as arthritis. Another area of interest is its potential use as a drug for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-pyridinyl)octanamide and to identify any potential side effects or toxicity.
合成方法
The synthesis of N-(2-pyridinyl)octanamide involves the reaction of 2-pyridinecarboxylic acid with octanoyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane and is refluxed for several hours. The resulting product is then purified by recrystallization.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
N-pyridin-2-yloctanamide |
InChI |
InChI=1S/C13H20N2O/c1-2-3-4-5-6-10-13(16)15-12-9-7-8-11-14-12/h7-9,11H,2-6,10H2,1H3,(H,14,15,16) |
InChI 键 |
CHVXKOAPXOXHIQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=CC=N1 |
规范 SMILES |
CCCCCCCC(=O)NC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)
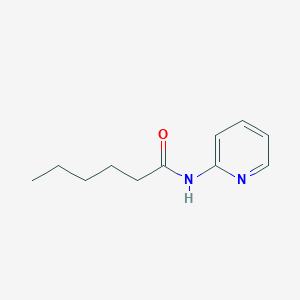

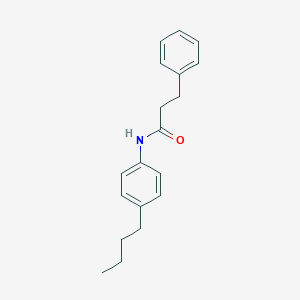
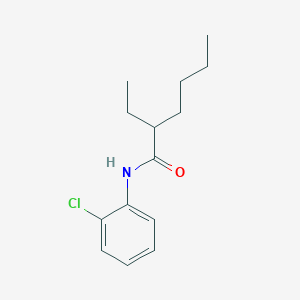
![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)
